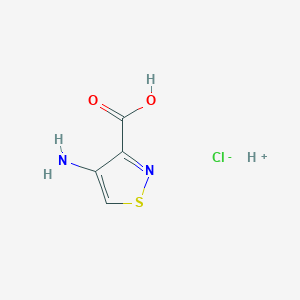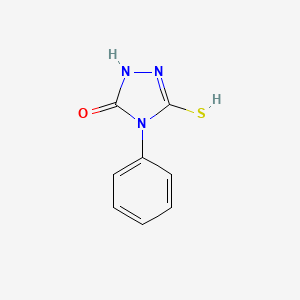![molecular formula C8H11Cl2N5 B7766166 [N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7766166.png)
[N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyllactic acid . It is a derivative of butyric acid with methyl, hydroxy, and oxo substituents at the 2-, 2-, and 3-positions respectively . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyllactic acid typically involves the reaction of pyruvic acid with acetaldehyde in the presence of a base. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of 2-acetyllactic acid may involve fermentation processes using specific bacterial strains that can produce the compound from glucose or other carbohydrates. The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-acetyllactic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: It can be reduced to form 2-hydroxybutanoic acid.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed:
Oxidation: Acetoacetic acid.
Reduction: 2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-acetyllactic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a metabolite in certain biochemical pathways in organisms such as mice.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of 2-acetyllactic acid involves its role as a metabolite in biochemical pathways. It acts as a substrate for enzymes that catalyze its conversion to other compounds. The molecular targets and pathways involved include its interaction with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, which play crucial roles in energy metabolism.
Comparación Con Compuestos Similares
- 2-hydroxybutanoic acid
- Acetoacetic acid
- Lactic acid
Comparison: 2-acetyllactic acid is unique due to its specific substituents at the 2-, 2-, and 3-positions, which confer distinct chemical properties compared to similar compounds. For example, while lactic acid has a single hydroxy group, 2-acetyllactic acid has additional methyl and oxo groups, making it more reactive in certain chemical reactions.
Propiedades
IUPAC Name |
[N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAIJYHRWFTHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(5-Chloronaphthalen-1-yl)sulfonylamino]ethylazanium;chloride](/img/structure/B7766136.png)


![[2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride](/img/structure/B7766153.png)


